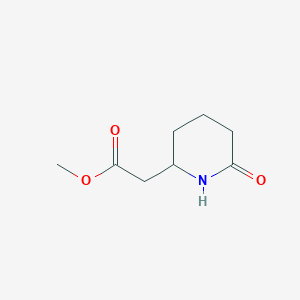

Methyl2-(6-oxopiperidin-2-yl)acetate

Description

Methyl 2-(6-oxopiperidin-2-yl)acetate is a heterocyclic ester featuring a piperidinone ring (6-oxopiperidine) substituted with a methyl acetate group. Piperidinone derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their conformational flexibility and hydrogen-bonding capabilities . The 6-oxo group in the piperidine ring likely enhances polarity and hydrogen-bond acceptor capacity compared to non-oxygenated analogs, influencing solubility and biological activity.

Propriétés

Formule moléculaire |

C8H13NO3 |

|---|---|

Poids moléculaire |

171.19 g/mol |

Nom IUPAC |

methyl 2-(6-oxopiperidin-2-yl)acetate |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)5-6-3-2-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |

Clé InChI |

AATRAVJBVRDXNI-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CC1CCCC(=O)N1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-oxopiperidin-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with acetic acid or its derivatives in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(6-oxopiperidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Applications De Recherche Scientifique

Methyl 2-(6-oxopiperidin-2-yl)acetate has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 2-(6-oxopiperidin-2-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-(6-oxopiperidin-2-yl)acetate with key analogs based on molecular structure, synthesis, and applications. Data are extrapolated from related compounds in the evidence.

Structural and Functional Differences

- Piperidinone vs. Piperazinone: The 6-oxopiperidine ring in the target compound differs from the 3-oxopiperazine in by ring size (6-membered vs. 6-membered with an additional nitrogen). Piperazinones often exhibit stronger hydrogen-bonding networks, affecting crystallinity and solubility .

- Aromatic vs.

- Substituent Effects : Chlorine or methyl groups on pyridine rings (e.g., ) enhance lipophilicity (LogP ~1.0–1.5), whereas the 6-oxo group in the target compound likely reduces LogP, favoring aqueous solubility.

Activité Biologique

Methyl 2-(6-oxopiperidin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl 2-(6-oxopiperidin-2-yl)acetate is characterized by a piperidine ring with a keto group at the 6-position and an acetate group. This structural configuration contributes to its unique chemical reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that methyl 2-(6-oxopiperidin-2-yl)acetate exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Studies suggest that it may modulate the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

3. Mechanism of Action

The biological effects of methyl 2-(6-oxopiperidin-2-yl)acetate are thought to arise from its interaction with specific enzymes or receptors. This interaction can modulate their activity, influencing various cellular processes such as signal transduction and metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Enzyme Modulation | Interacts with enzymes affecting metabolic pathways |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of methyl 2-(6-oxopiperidin-2-yl)acetate, the compound was tested against several pathogenic bacteria. Results indicated significant inhibition of growth, particularly against strains resistant to conventional antibiotics. This suggests its potential as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of the compound in a murine model of inflammation. The administration of methyl 2-(6-oxopiperidin-2-yl)acetate resulted in a marked decrease in inflammatory markers, indicating its efficacy in reducing inflammation through cytokine modulation.

Applications in Drug Development

Methyl 2-(6-oxopiperidin-2-yl)acetate is being explored for its potential use in drug development, particularly for conditions characterized by infection and inflammation. Its unique mechanism of action makes it a candidate for further investigation as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.